molecular formula C12H23ClN2O2 B1472193 1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride CAS No. 1955492-91-7

1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride

Cat. No.: B1472193
CAS No.: 1955492-91-7
M. Wt: 262.77 g/mol
InChI Key: PQRWJSXZTMGGEX-UHFFFAOYSA-N
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Description

1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride is a sophisticated spirocyclic chemical building block prized in medicinal chemistry and drug discovery research. Its unique bridged structure, which incorporates two nitrogen atoms within a rigid, three-dimensional framework, makes it a valuable scaffold for designing novel bioactive molecules. This compound is specifically employed in the synthesis of key pharmaceutical intermediates and inhibitors. It serves as a critical reagent in the development of RET kinase inhibitors and is also used in the preparation of potent CDK4/6 inhibitors . The spirocyclic system is of high interest in probe and drug design for its ability to improve physicochemical properties and explore new chemical space in the search for treatments against various diseases, including hematological malignancies and other disorders where kinase pathways are implicated . The tert-butyloxycarbonyl (Boc) protecting group ensures compatibility with a wide range of synthetic transformations, providing a versatile handle for further chemical elaboration. The hydrochloride salt form enhances the compound's stability and handling. This product is intended for research and development applications as a key synthetic intermediate.

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.ClH/c1-11(2,3)16-10(15)14-8-5-12(6-9-14)4-7-13-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRWJSXZTMGGEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN2)CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955492-91-7
Record name tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
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Biological Activity

1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : tert-butyl 1,7-diazaspiro[3.5]nonane-7-carboxylate
  • Molecular Formula : C12H22N2O2
  • CAS Number : 1180112-41-7
  • Molecular Weight : 226.32 g/mol

The primary biological activity of 1,7-Diaza-spiro[3.5]nonane derivatives is linked to their interaction with specific proteins and receptors in biological systems:

  • Target Proteins : The compound acts as a ligand for the von Hippel-Lindau (VHL) protein , influencing the ubiquitin-proteasome system (UPS) and leading to the targeted degradation of specific proteins involved in various cellular processes .
  • Receptor Interaction : It has been shown to interact with sigma receptors, which are implicated in several neurological and psychiatric conditions. This interaction can modulate ion channels and G-protein-coupled receptors, potentially affecting cell signaling pathways.

Biological Activity and Therapeutic Potential

1,7-Diaza-spiro[3.5]nonane derivatives have demonstrated various biological activities:

  • Anti-inflammatory Effects : Research indicates that these compounds can regulate chemokine receptors CCR3 and CCR5, suggesting potential use in treating inflammatory diseases and conditions related to immune response, such as HIV/AIDS .
  • Antitumor Activity : Preliminary studies suggest that these compounds may exhibit antitumor properties by targeting specific pathways involved in cancer cell proliferation and survival. For instance, their ability to modulate protein degradation pathways could be leveraged in cancer therapies aimed at destabilizing oncogenic proteins .

Research Findings and Case Studies

Several studies have explored the biological activities of 1,7-Diaza-spiro[3.5]nonane derivatives:

StudyFindings
US2005/0070609 A1Reported the synthesis of derivatives that regulate chemokine receptors with potential applications in HIV treatment .
PMC6556231Investigated the effects of similar compounds on cellular mechanisms, highlighting their role in enhancing drug solubility and efficacy against Trypanosoma brucei .
Patent CN102659678BDescribed a synthesis method for these compounds with high yield and potential for large-scale production, emphasizing their pharmaceutical relevance .

Pharmacokinetics

Understanding the pharmacokinetics (ADME) of 1,7-Diaza-spiro[3.5]nonane derivatives is crucial for their therapeutic application:

  • Absorption : Factors such as solubility and permeability significantly influence absorption rates.
  • Distribution : The distribution profile is affected by the compound's lipophilicity and binding affinity to plasma proteins.
  • Metabolism : Metabolic pathways can vary based on structural modifications, impacting the compound's efficacy and safety.
  • Excretion : Understanding the excretion routes is essential for determining dosing regimens.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Spiro Ring System Molecular Formula Key Substituents Biological Activity/Application
Target Compound (1955492-91-7) [3.5] C₁₃H₂₃ClN₂O₂ tert-butyl ester, HCl salt Intermediate for drug synthesis
1,7-Diazaspiro[4.4]nonane-7-carboxylate (646055-63-2) [4.4] C₁₂H₂₂N₂O₂ tert-butyl ester Not reported; structural analog
2,7-Diaza-spiro[4.4]non-2-yl (B) [4.4] Varies Benzoyl moiety 3-fold induction activity at 5 μg/mL
2-Oxa-7-azaspiro[4.4]nonane (AS51106-A) [4.4] C₇H₁₃NO Oxygen atom at position 2 Fragment-based drug discovery
tert-Butyl 1,8-diazaspiro[4.5]decane-8-carboxylate (937729-06-1) [4.5] C₁₃H₂₄N₂O₂ Larger [4.5] ring system Scaffold for kinase inhibitors

Preparation Methods

Synthetic Routes and Preparation Methods

Two-Step Method Involving Epoxidation and Ring Expansion

Source: Patent CN102659678B (2012)

  • Step 1: Formation of Intermediate Compound VI

    • Reactants: Compound II and Compound V
    • Reaction conditions: Solvent tetrahydrofuran (THF) or dimethylformamide (DMF)
    • Temperature: 60°C to 120°C
    • Molar ratio (Compound II: Compound V: NaH): 1.0 : 1.0 : 1.5–4.0
    • Outcome: Formation of compound VI with high efficiency
  • Step 2: Epoxidation and Ring Enlargement to Final Product

    • Reactants: Compound VI and oxidant (metachloroperbenzoic acid (mCPBA) or hydrogen peroxide)
    • Solvent: Dichloromethane (DCM) or acetonitrile
    • Temperature: 10°C to 60°C (room temperature preferred)
    • Molar ratio (Compound VI : oxidant): 1.0 : 1.0–1.5
    • Yield: Total yield approximately 70.7%
    • Advantages: Fewer reaction steps, simple operation, inexpensive raw materials, suitable for scale-up
Step Reactants Solvent Temp (°C) Molar Ratio Yield (%) Notes
1 Compound II + Compound V + NaH THF or DMF 60–120 1.0 : 1.0 : 1.5–4.0 High Formation of compound VI
2 Compound VI + mCPBA or H2O2 DCM or acetonitrile 10–60 1.0 : 1.0–1.5 ~70.7 Epoxidation and ring enlargement

This method addresses previous issues such as expensive raw materials and safety concerns (e.g., use of nitromethane), making it industrially viable.

Parallel Batch Reaction Method for 1,7-Diazaspiro[3.5]nonane-7-tert-butyl Formate

Source: Patent CN113214256A (2021)

  • Step 1: Two parallel batch reactions combining Compound 1, Compound 2, and ammonium acetate in ethanol at 100°C for 16 hours with reflux.
  • Post-reaction: Concentration under reduced pressure to obtain an oily crude product.
  • Benefits: Efficient raw material usage, high yield, and simplified post-processing.

This method highlights the use of parallel reactions to improve throughput and yield, emphasizing process scalability and ease of operation.

Comparative Analysis of Preparation Methods

Feature Two-Step Epoxidation & Ring Expansion Seven-Step Ethyl Malonate Route Parallel Batch Reaction
Number of Steps 2 7 1 (initial step) + further steps
Raw Material Availability Cheap and readily available Ethyl malonate and common reagents Common reagents
Reaction Complexity Moderate High Moderate
Yield ~70.7% total High (optimized but unspecified) High (implied)
Scalability Suitable for large scale Suitable for industrial scale Suitable for scale-up
Safety Considerations Avoids explosive reagents like nitromethane Standard organic reagents Standard organic reagents
Reaction Conditions Mild to moderate temperatures Mild to moderate temperatures Elevated temperature (100°C)

Research Findings and Practical Notes

  • The two-step method involving epoxidation and ring enlargement is favored for its simplicity, high overall yield, and cost-effectiveness, making it suitable for large-scale pharmaceutical manufacturing.
  • The seven-step method, while more complex, provides a detailed synthetic pathway with well-defined intermediates, allowing for fine control over purity and functionalization, important for high-value pharmaceutical intermediates.
  • Parallel batch processing enhances production efficiency and is useful when scaling up reactions that require long reflux times or complex workup.
  • Avoidance of hazardous reagents such as nitromethane improves safety and regulatory compliance in industrial settings.
  • Reaction solvents such as tetrahydrofuran, dichloromethane, acetonitrile, and methanol are commonly used, with temperature control critical for reaction efficiency and selectivity.

Summary Table of Key Reaction Parameters

Preparation Method Key Reagents Solvents Temperature Range (°C) Reaction Time Yield (%) Scale Suitability
Epoxidation & Ring Expansion (2-step) Compound II, Compound V, NaH, mCPBA THF, DMF, DCM, Acetonitrile 10–120 Several hours ~70.7 Large-scale industrial
Seven-Step Ethyl Malonate Route Ethyl malonate, LiBH4, TsCl, Cs2CO3, Mg, Boc2O, Pd/C Ethanol, THF, DCM, Acetonitrile, Methanol 0–90 1–16 hours per step High Industrial production
Parallel Batch Reaction Compound 1, Compound 2, Ammonium acetate Ethanol 100 (reflux) 16 hours (initial step) High Scale-up friendly

Q & A

Q. Case Study :

  • Reported MIC Values : 8 µg/mL (Gram-positive) vs. >64 µg/mL (Gram-negative) in identical strains .
    Resolution Strategy :

Replicate Conditions : Standardize broth microdilution per CLSI guidelines.

Membrane Permeability Assays : Use SYTOX Green to quantify bacterial uptake differences.

Resistance Profiling : Check for efflux pump overexpression (e.g., AcrAB-TolC in E. coli) via RT-qPCR .

Basic: What are its primary applications in medicinal chemistry?

Methodological Answer:

  • Scaffold for CNS Drugs : The spirocycle mimics piperidine rings in dopamine receptors, enabling D3-selective analogs (Ki = 14 nM) .
  • Prodrug Design : The tert-butyl ester enhances solubility (logS = -3.2 → -2.1) for intravenous formulations .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Q. Optimization Challenges :

  • Low Yield in Salt Formation : Hydrochloride precipitation is pH-sensitive. Use inline PAT (Process Analytical Technology) to monitor pH in real time .
  • Byproduct Formation : Over-alkylation at the bridgehead nitrogen occurs above 50°C. Resolve via cryogenic (-20°C) reaction conditions .
    Industrial Data : Pilot-scale runs achieved 78% yield (vs. 65% lab-scale) using continuous flow reactors .

Basic: How does this compound compare to analogous spirocyclic derivatives?

Q. Comparative Analysis :

Compound Key Difference Impact
2,7-Diazaspiro[4.4]nonane analogLarger ring (4.4 vs. 3.5)Reduced metabolic stability
5-Fluoro-substituted derivativeIncreased electronegativityEnhanced enzyme inhibition (IC₅₀ ↓)
N-Boc-protected variantFree amine vs. Boc groupAlters solubility (logP +0.3)
Data sourced from PubChem and ECHA .

Advanced: What computational tools predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to estimate bioavailability (F = 67%), CYP inhibition (CYP2D6 IC₅₀ = 4.2 µM), and plasma protein binding (89%) .
  • Molecular Dynamics (MD) : Simulate binding to hERG channels (risk of cardiotoxicity) using GROMACS .
    Validation : Compare in vitro hepatic microsome data (e.g., Clint = 12 µL/min/mg) to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride
Reactant of Route 2
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1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride

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